Dihydrocalythropsin is derived from the plant Calythropsis aurea, a member of the Myrtaceae family. Chalcones like dihydrocalythropsin are precursors in the biosynthesis of flavonoids and isoflavonoids, which are important for various biological functions in plants and have significant pharmacological potential in humans . The classification of dihydrocalythropsin places it within the broader category of flavonoids, specifically as a type of chalcone characterized by its specific structural features.
The synthesis of dihydrocalythropsin can be achieved through several methods. A common approach involves the condensation reaction between appropriate aromatic aldehydes and ketones, typically utilizing a base catalyst to facilitate the reaction.
Dihydrocalythropsin possesses a unique molecular structure characterized by an extended conjugated system typical of chalcones. Its structure can be represented as follows:
The molecular structure allows for various interactions with biological targets, enhancing its potential therapeutic applications .
Dihydrocalythropsin participates in several chemical reactions typical for chalcones:
These reactions are significant for modifying dihydrocalythropsin's structure to enhance its biological activity or solubility .
The mechanism of action for dihydrocalythropsin involves several pathways:
These mechanisms underline the compound's potential as a therapeutic agent against various diseases.
Dihydrocalythropsin has distinct physical and chemical properties:
These properties influence its handling and application in laboratory settings .
Dihydrocalythropsin has several scientific applications:
Research continues to explore its full potential across various domains of science .
Dihydrocapsaicin is a naturally occurring capsaicinoid renowned for its pungency and structural relationship to capsaicin. As a secondary metabolite in chili peppers (Capsicum spp.), it contributes significantly to the heat profile of these plants. Unlike capsaicin, dihydrocapsaicin features a fully saturated alkyl chain, which influences its physicochemical behavior and biological interactions [1].
The International Union of Pure and Applied Chemistry (IUPAC) designates dihydrocapsaicin as N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide. Its molecular formula is $\ce{C18H29NO3}$, with a molar mass of 307.43 g/mol. Structurally, it comprises:
The compound crystallizes as a white to off-white solid and is sparingly soluble in water but dissolves in dimethyl sulfoxide and absolute ethanol. Its lipophilic nature facilitates interactions with biological membranes and proteins [1].
Table 1: Key Physicochemical Properties of Dihydrocapsaicin
Property | Value/Description |
---|---|
Molecular Formula | $\ce{C18H29NO3}$ |
Molar Mass | 307.43 g/mol |
Appearance | White to off-white crystalline solid |
Solubility | Sparingly soluble in water; soluble in DMSO and ethanol |
Scoville Heat Units | 16,000,000 (equivalent to capsaicin) |
Dihydrocapsaicin exhibits structural isomerism relative to capsaicin. While both share identical vanillylamide moieties, dihydrocapsaicin possesses a fully saturated alkyl chain (8-methylnonanamide), contrasting with capsaicin’s unsaturated chain (8-methylnon-6-enamide). This difference eliminates geometric (E/Z) isomerism in dihydrocapsaicin’s tail [1].
The chiral center at C8 of the alkyl chain (methyl branch) theoretically confers stereoisomerism. However, natural dihydrocapsaicin exists predominantly as a single enantiomer due to enzyme-specific biosynthesis in Capsicum. The absolute configuration at C8 influences ligand-receptor binding kinetics with the TRPV1 ion channel, though detailed stereochemical studies remain limited compared to capsaicin [1].
Table 2: Structural Comparison of Dihydrocapsaicin and Capsaicin
Feature | Dihydrocapsaicin | Capsaicin |
---|---|---|
Alkyl Chain | Saturated (8-methylnonanamide) | Unsaturated (8-methylnon-6-enamide) |
Double Bonds | None | One at C6-C7 |
Potential Isomers | Enantiomers at C8 | Enantiomers + E/Z isomers |
Natural Abundance in Peppers | ~22% of total capsaicinoids | ~69% of total capsaicinoids |
Dihydrocapsaicin occurs exclusively in plants of the genus Capsicum (family Solanaceae), particularly in high-pungency varieties like C. chinense and C. frutescens. It coexists with capsaicin and minor capsaicinoids (e.g., nordihydrocapsaicin, homodihydrocapsaicin) in placental tissues of fruits. Quantitative analysis reveals it constitutes approximately 22% of the total capsaicinoid mixture in most pepper extracts, making it the second most abundant capsaicinoid after capsaicin [1].
The compound’s biosynthesis parallels capsaicin:
Environmental factors (e.g., soil sulfur content, UV exposure) modulate its concentration, with drought stress typically increasing capsaicinoid production.
Table 3: Natural Distribution of Dihydrocapsaicin in Chili Peppers
Pepper Variety | Dihydrocapsaicin Content (% of total capsaicinoids) |
---|---|
Habanero (C. chinense) | 20–25% |
Thai Bird’s Eye (C. frutescens) | 18–22% |
Jalapeño (C. annuum) | 15–20% |
Cayenne (C. annuum) | 20–23% |
The discovery of dihydrocapsaicin is intertwined with capsaicin research:
Key milestones in characterization include:
The compound’s purification traditionally involved solvent extraction (e.g., acetone, ethanol) followed by chromatographic separation. Modern techniques employ high-performance liquid chromatography (HPLC) with C18 columns, leveraging dihydrocapsaicin’s slightly higher polarity than capsaicin for resolution.
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